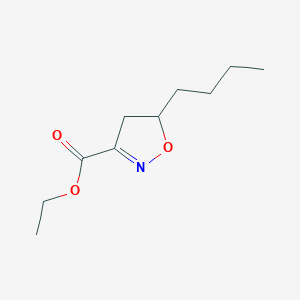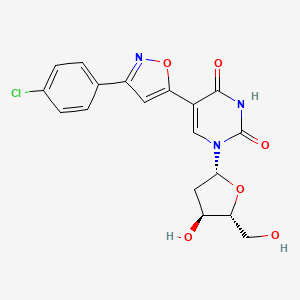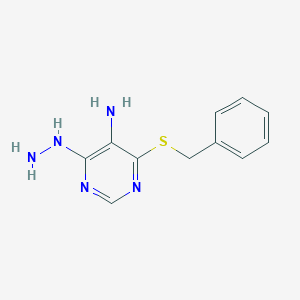
2-Chloro-n-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-n-hydroxyquinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-hydroxyquinoline-3-carboxamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are used to enhance yield and purity while reducing waste .
化学反応の分析
Types of Reactions
2-Chloro-n-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the quinoline ring, potentially altering its pharmacological properties.
Substitution: Commonly involves replacing the chlorine atom with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like phenylacetylene in the presence of palladium chloride (PdCl2) and triphenylphosphine (PPh3) are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with enhanced or modified biological activities, such as improved antimicrobial or anticancer properties .
科学的研究の応用
2-Chloro-n-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases like tuberculosis and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-n-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases or interact with DNA to exert its anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
Quinoline-2-carboxamide: Known for its antimicrobial properties.
4-Hydroxy-2-quinolone: Exhibits antifungal and anticancer activities.
Naphthamide derivatives: Show potent antitubercular activity.
Uniqueness
2-Chloro-n-hydroxyquinoline-3-carboxamide stands out due to its unique combination of a chlorine atom and a hydroxy group on the quinoline ring, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
特性
CAS番号 |
88518-90-5 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
2-chloro-N-hydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7(10(14)13-15)5-6-3-1-2-4-8(6)12-9/h1-5,15H,(H,13,14) |
InChIキー |
UCGZOENZDJZDHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)


![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)


